![molecular formula C9H7BrN2 B1277672 4-(4-bromophenyl)-1H-pyrazole CAS No. 849021-16-5](/img/structure/B1277672.png)
4-(4-bromophenyl)-1H-pyrazole
Overview
Description
4-(4-bromophenyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite to each other. The presence of a bromine atom on the phenyl ring at the 4-position adds to the chemical complexity and reactivity of the molecule. This compound serves as a core structure for various chemical modifications and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 4-bromo substituted pyrazoles, directed lithiation techniques have been employed to introduce substituents vicinally. For instance, 4-bromo-1-phenylsulphonylpyrazole can be metallated with phenyl-lithium to yield a lithio derivative, which can then be treated with electrophiles to obtain various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles. Subsequent removal of the phenylsulphonyl protecting group under alkaline conditions yields 4-bromo-3(5)-substituted 1H-pyrazoles .
Molecular Structure Analysis
The molecular structure of 4-bromo substituted 1H-pyrazoles has been studied using techniques such as X-ray diffraction (XRD) and multinuclear magnetic resonance spectroscopy. These studies reveal that tautomerism is present in both the solid state and in solution, with the 3-bromo tautomer being the predominant form. Density functional theory (DFT) calculations support the experimental findings and provide insights into the stability of these tautomers .
Chemical Reactions Analysis
The reactivity of 4-(4-bromophenyl)-1H-pyrazole is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, bromo(hetero)arenes like this compound can undergo metalation reactions or transition-metal-catalyzed cross-coupling reactions. The bromine atom can also be used as a handle for further functionalization, such as in the synthesis of condensed systems involving a ring-oxygen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo substituted 1H-pyrazoles have been characterized using various spectroscopic methods. The vibrational frequencies and corresponding assignments have been investigated using Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy. Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies, have been conducted to understand the electronic properties and charge distribution within the molecule. These studies also provide information on the nonlinear optical properties and potential applications in materials science .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : 4-(4-bromophenyl)-1H-pyrazole serves as a starting compound in synthesizing various pyrazole derivatives. For example, Srour et al. (2018) synthesized new 1,3,4-trisubstituted pyrazole derivatives starting from a compound derived from 4-(4-bromophenyl)-1H-pyrazole. These derivatives were then tested for their cytotoxic activity against diverse tumor cell lines (Srour et al., 2018).
Crystal Structure Analysis : Loh et al. (2013) conducted studies on the crystal structures of pyrazole compounds including those derived from 4-(4-bromophenyl)-1H-pyrazole. Their research contributes to understanding the molecular configuration and potential applications of these compounds (Loh et al., 2013).
Anticancer Applications
Antiproliferative Agents : Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including compounds derived from 4-(4-bromophenyl)-1H-pyrazole, showing significant antiproliferative effects, particularly against breast cancer and leukemia cells (Ananda et al., 2017).
Cell Cycle Inhibition : Nițulescu et al. (2015) developed pyrazole derivatives as cell cycle kinase inhibitors. Their research included ultrasound-assisted synthesis of pyrazolyl thiourea derivatives using 4-(4-bromophenyl)-1H-pyrazole, indicating potential as anticancer drugs (Nițulescu et al., 2015).
Nonlinear Optical Properties
- Optical and Electronic Studies : Tamer et al. (2016) synthesized and characterized a derivative of 4-(4-bromophenyl)-1H-pyrazole, demonstrating its nonlinear optical properties. This study contributes to the understanding of the potential use of these compounds in optical applications (Tamer et al., 2016).
Safety And Hazards
Future Directions
The future directions for research on “4-(4-bromophenyl)-1H-pyrazole” could include further studies on its synthesis, properties, and potential applications. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential as antimicrobial agents .
properties
IUPAC Name |
4-(4-bromophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZXAMCMBEXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426292 | |
Record name | 4-(4-Bromophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1H-pyrazole | |
CAS RN |
849021-16-5 | |
Record name | 4-(4-Bromophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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